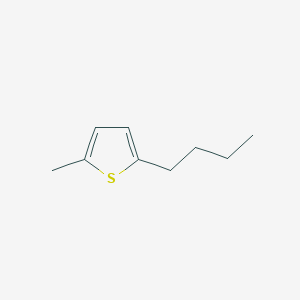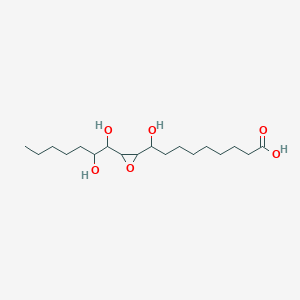
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid, commonly known as trihydroxyoctadecenoic acid (THOA), is a bioactive lipid that has been found to have significant effects on various biological processes. THOA is a member of the epoxyeicosatrienoic acid (EET) family, which is known to have anti-inflammatory, vasodilatory, and cardioprotective effects.
作用機序
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid exerts its effects through the activation of various signaling pathways. It has been found to activate the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates lipid metabolism and inflammation. 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has also been found to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
生化学的および生理学的効果
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has been found to improve endothelial function, which is important for cardiovascular health.
実験室実験の利点と制限
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid is also relatively inexpensive compared to other bioactive lipids. However, one limitation of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid. One area of interest is the potential use of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid as a treatment for inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid for these conditions. Another area of interest is the potential use of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid as a cardioprotective agent. Future studies should focus on the mechanisms by which 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid exerts its cardioprotective effects and the potential use of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid in the prevention and treatment of cardiovascular diseases. Finally, more research is needed to fully understand the signaling pathways activated by 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid and its potential interactions with other bioactive lipids.
合成法
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid is synthesized from linoleic acid, which is a polyunsaturated fatty acid found in various vegetable oils. The synthesis of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid involves the epoxidation of linoleic acid, followed by hydrolysis and oxidation of the resulting epoxy intermediate.
科学的研究の応用
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has also been found to have cardioprotective effects, making it a potential treatment for cardiovascular diseases such as hypertension and atherosclerosis.
特性
CAS番号 |
119264-83-4 |
|---|---|
製品名 |
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid |
分子式 |
C18H34O6 |
分子量 |
346.5 g/mol |
IUPAC名 |
9-[3-(1,2-dihydroxyheptyl)oxiran-2-yl]-9-hydroxynonanoic acid |
InChI |
InChI=1S/C18H34O6/c1-2-3-7-10-13(19)16(23)18-17(24-18)14(20)11-8-5-4-6-9-12-15(21)22/h13-14,16-20,23H,2-12H2,1H3,(H,21,22) |
InChIキー |
YLYPKKPAWGKMSA-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(C1C(O1)C(CCCCCCCC(=O)O)O)O)O |
正規SMILES |
CCCCCC(C(C1C(O1)C(CCCCCCCC(=O)O)O)O)O |
同義語 |
9,12,13-TEODA 9,12,13-trihydroxy-10,11-epoxyoctadecanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



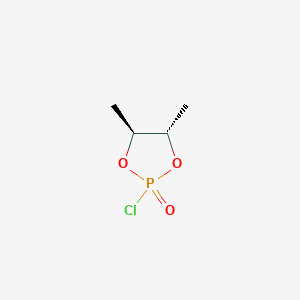
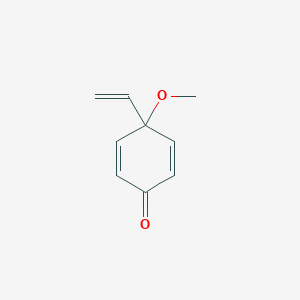
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
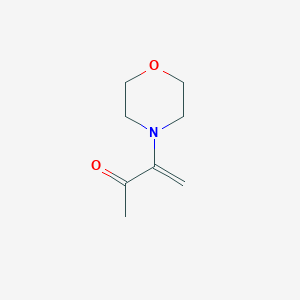

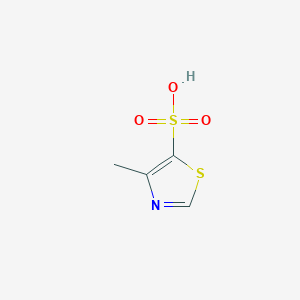
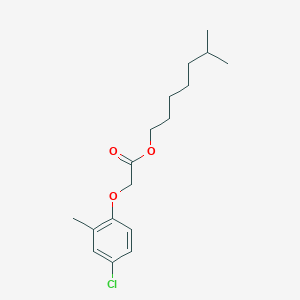
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
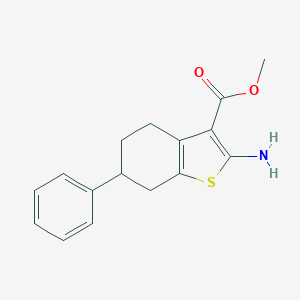
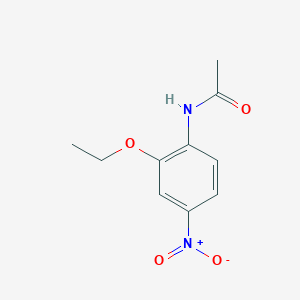
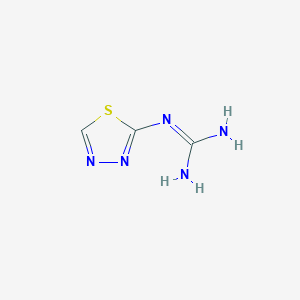
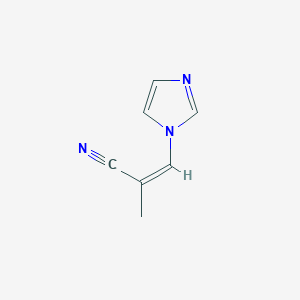
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
